molecular formula C22H29N5O2 B2664346 9-(2,3-dimethylphenyl)-1-methyl-3-(3-methylbutyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 922453-33-6

9-(2,3-dimethylphenyl)-1-methyl-3-(3-methylbutyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2664346
CAS RN: 922453-33-6
M. Wt: 395.507
InChI Key: VTULBLKPXDUXTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(2,3-dimethylphenyl)-1-methyl-3-(3-methylbutyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H29N5O2 and its molecular weight is 395.507. The purity is usually 95%.
BenchChem offers high-quality 9-(2,3-dimethylphenyl)-1-methyl-3-(3-methylbutyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(2,3-dimethylphenyl)-1-methyl-3-(3-methylbutyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Adenosine Receptor Affinities

A study by Szymańska et al. (2016) discussed a series of pyrimido- and pyrazinoxanthines, closely related to the specified compound, evaluated for their affinities to adenosine receptors (ARs). The research found that certain derivatives, including the 1,3-dibutyl variant, acted as potent A1 AR antagonists, demonstrating selectivity over other AR subtypes. This suggests potential applications in modulating adenosine receptor activity (Szymańska et al., 2016).

Pharmacological Evaluation of Derivatives

Another study by Chłoń-Rzepa et al. (2013) investigated 8-aminoalkyl derivatives of purine-2,6-dione, similar to the compound . The study's focus was on their affinity and pharmacological evaluation concerning serotonin (5-HT) receptors. Selected compounds displayed antidepressant and anxiolytic activities, highlighting the potential therapeutic applications of these derivatives (Chłoń-Rzepa et al., 2013).

Anti-Inflammatory Activity

Kaminski et al. (1989) studied a series of substituted analogues based on pyrimidopurinediones, which are structurally related to the mentioned compound. These analogues showed anti-inflammatory activity in models of chronic inflammation, comparable to naproxen. This indicates the potential of these derivatives in developing new anti-inflammatory drugs (Kaminski et al., 1989).

Neurodegenerative Diseases Treatment

In the context of neurodegenerative diseases, Koch et al. (2013) explored tetrahydropyrimido[2,1-f]purinediones with various substituents, including those structurally similar to the specified compound. These were evaluated for their interaction with adenosine receptors and monoamine oxidases. The findings indicate that compounds inhibiting several targets involved in neurodegeneration may offer synergistic effects in vivo, useful in the treatment of diseases like Parkinson's and Alzheimer's (Koch et al., 2013).

properties

IUPAC Name

9-(2,3-dimethylphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-14(2)10-13-27-20(28)18-19(24(5)22(27)29)23-21-25(11-7-12-26(18)21)17-9-6-8-15(3)16(17)4/h6,8-9,14H,7,10-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTULBLKPXDUXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16620599

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.